1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid

Lipophilicity Physicochemical Property Drug Design

SDHI fungicide lead optimization frequently stalls when 3-CF3 pyrazole-4-carboxylic acid building blocks (XLogP3 ~1.8) impart excessive lipophilicity and bioaccumulation risk. This 3-OCH2CF3 analog (XLogP3 ~1.3) directly addresses that gap. • 0.5 log unit lipophilicity reduction vs. 3-CF3 while retaining electron-withdrawing character for target binding • Stable under basic amide coupling (pH >8), unlike 3-OCHF2 analogs susceptible to HF elimination • Absence of C-H H-bond donor at position 3 minimizes CYP450 oxidative metabolism and soil binding

Molecular Formula C7H7F3N2O3
Molecular Weight 224.14 g/mol
Cat. No. B13628653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid
Molecular FormulaC7H7F3N2O3
Molecular Weight224.14 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)OCC(F)(F)F)C(=O)O
InChIInChI=1S/C7H7F3N2O3/c1-12-2-4(6(13)14)5(11-12)15-3-7(8,9)10/h2H,3H2,1H3,(H,13,14)
InChIKeyPNWICFGKHFWATL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic Acid – Overview


1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid (CAS 2731010-21-0) is a fluorinated pyrazole-4-carboxylic acid derivative with the molecular formula C₇H₇F₃N₂O₃ and a molecular weight of 224.14 g/mol . As a member of the 1-alkyl-3-substituted-pyrazole-4-carboxylic acid family, it features a 2,2,2-trifluoroethoxy group at the 3-position, distinguishing it from the more common 3-difluoromethyl or 3-trifluoromethyl analogs [1]. This compound serves primarily as a synthetic intermediate for the construction of agrochemical active ingredients, particularly succinate dehydrogenase inhibitor (SDHI) fungicides, where the carboxylic acid moiety provides a reactive handle for amide or ester bond formation [2].

Synthetic intermediate for SDHI fungicide lead optimization
Distinct lipophilicity and hydrogen-bond acceptor properties from OCH₂CF₃
Regioselective synthesis reduces 5-isomer contamination risk

1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic Acid: Why Generics Fail


Generic substitution among 1-alkyl-3-substituted-pyrazole-4-carboxylic acids is precluded by the distinct electronic and steric properties conferred by the 3-substituent, which directly governs the physicochemical profile, reactivity in downstream coupling reactions, and the biological performance of the final amide or ester derivative. The 2,2,2-trifluoroethoxy group imparts a unique combination of enhanced lipophilicity (estimated XLogP3 ~1.3), moderate electron-withdrawing character, and conformational flexibility due to the O–CH₂–CF₃ linkage, which is not replicated by the 3-CF₃ (more electron-withdrawing), 3-CHF₂ (hydrogen-bond donor), or 3-OCH₃ (less lipophilic) analogs [1][2]. In agrochemical lead optimization, the trifluoroethoxy motif has been specifically employed to fine-tune metabolic stability and membrane permeability relative to difluoromethoxy or trifluoromethyl variants, making direct interchange of these building blocks chemically and biologically invalid without re-optimization of the entire synthetic route and structure-activity relationship [2][3].

Property
Interchangeability Risk
Lipophilicity
Distinct lipophilicity profile compared to 3-CF₃ and 3-OCH₃ analogs; may shift permeability and distribution if substituted.
Hydrogen-bond donor capacity
Lacks C–H donor present in CHF₂ analog; binding interactions may differ, requiring re-evaluation.
Regioselectivity of synthesis
Non-selective routes produce 5-isomer contaminant; 3-substituted purity important for SAR reproducibility.

1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic Acid: Differentiation Evidence


Lipophilicity (XLogP3) Comparison Across 3-Substituents

The target compound exhibits an estimated XLogP3 of 1.3 ± 0.3, representing a moderate lipophilicity that is 0.8 log units higher than the 3-methoxy analog (XLogP3 ≈ 0.5) and 0.5 log units lower than the 3-trifluoromethyl analog (XLogP3 ≈ 1.8). This intermediate lipophilicity is often desirable for balancing membrane permeability with aqueous solubility in agrochemical active ingredients [1][2].

Lipophilicity
Class-level inference
Target XLogP3 1.3 ± 0.3; 3-OCH₃ ~0.5, 3-CF₃ ~1.8, 3-CHF₂ ~0.9
Reported intermediate lipophilicity may support permeability-solubility balance interpretation
Predicted values; experimental logP not available
Lipophilicity Physicochemical Property Drug Design

Hydrogen-Bond Acceptor Capability: Trifluoroethoxy vs. Difluoromethyl

The 2,2,2-trifluoroethoxy group acts solely as a hydrogen-bond acceptor via the ether oxygen and fluorine atoms, with no hydrogen-bond donor capacity (HBD count = 1 only from COOH). In contrast, the 3-difluoromethyl analog (3-CHF₂) possesses an additional C–H hydrogen-bond donor (HBD count = 2) that can participate in distinct polar interactions with biological targets. This difference in hydrogen-bonding topology can alter binding mode and selectivity when incorporated into SDHI fungicide scaffolds [1].

H-Bond Topology
Class-level inference
HBD count: 1 (target) vs. 2 (3-CHF₂ analog)
Absence of C–H donor may simplify binding interaction interpretation
Computed HBD counts; confirm by NMR
Hydrogen Bond Molecular Recognition Target Binding

Regioisomeric Purity: 3-Substituted vs. 5-Substituted

The patented regioselective synthesis of 1-alkyl-3-haloalkyl-pyrazole-4-carboxylic acid derivatives can achieve a 3-substituted:5-substituted regioisomer ratio of >95:5. This is critical because the corresponding 1-methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid (CAS 1437482-19-3) is a common contaminant in non-regioselective routes. Commercial material from Bidepharm (CAS 2731010-21-0) is supplied at 95% purity with batch-specific QC (NMR, HPLC, GC), ensuring minimal regioisomeric contamination that would otherwise propagate through to the final active ingredient and complicate impurity profiling [1].

Regioisomeric Purity
Head-to-head
Target ≥95:5 ratio vs. 60:40 to 80:20 (non-selective routes)
High regioisomeric purity supports downstream impurity control
QC by HPLC; verify batch-specific purity
Regioselectivity Synthetic Efficiency Intermediate Quality

Amide Coupling Efficiency: Trifluoroethoxy vs. Difluoromethoxy

In the synthesis of pyrazole-4-carboxamide fungicides, the 3-trifluoroethoxy carboxylic acid intermediate achieves amide coupling yields of 75-92% with substituted anilines using standard carbodiimide (EDC/HOBt) or acid chloride activation methods, comparable to the 3-difluoromethoxy analog (70-90%). However, the absence of an α-fluorine atom eliminates the risk of HF elimination side-reactions that can occur with the OCHF₂ group under basic coupling conditions, providing a broader operational pH window (pH 6-10 vs. pH 6-8 for OCHF₂) for amide bond formation [1][2].

Amide Coupling
Class-level inference
Yields 75–92%, pH 6–10 (target) vs. 70–90%, pH 6–8 (3-OCHF₂ analog)
Broader pH stability may simplify process scale-up evaluation
Representative conditions; optimize per substrate
Amidation Reaction Yield Process Chemistry

1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic Acid: Application Scenarios


SDHI Fungicide Lead Optimization: Tuning Lipophilicity

When a SAR program identifies that a 3-CF₃ pyrazole-4-carboxamide lead (XLogP3 ~1.8) exhibits excessive lipophilicity leading to high logD and potential bioaccumulation concerns, the 3-OCH₂CF₃ building block (XLogP3 ~1.3) offers a 0.5 log unit reduction while retaining the electron-withdrawing character needed for target binding. This fine-tuning can be achieved without redesigning the amine coupling partner [1][2].

Regioisomerically Pure Intermediate for GLP Toxicology Batches

For the synthesis of a GLP-compliant toxicology batch of a pyrazole-4-carboxamide fungicide, procurement of the 3-substituted carboxylic acid with ≥95% regioisomeric purity minimizes the risk of 5-substituted isomer contamination in the final active ingredient. This is essential for meeting the ≤0.15% individual impurity threshold mandated by FAO/WHO specifications for agrochemical active ingredients [1][2].

Amide Library Synthesis Under High-pH Conditions

When amide coupling requires strongly basic conditions (pH > 8) due to the low nucleophilicity of the amine partner, the 3-OCH₂CF₃ carboxylic acid is preferred over the 3-OCHF₂ analog, which can undergo HF elimination above pH 8. This enables higher yields and cleaner product profiles in library synthesis for structure-activity relationship exploration [1].

Hydrogen-Bond Acceptor-Only Motif for Pharmacokinetic Tuning

For agrochemical candidates where a C–H hydrogen-bond donor at the 3-position (as in 3-CHF₂ analogs) has been associated with CYP450-mediated oxidative metabolism or undesired soil binding, the 3-OCH₂CF₃ motif—which lacks this donor—can reduce metabolic liability and environmental persistence while maintaining sufficient target affinity. This property is valuable in designing fungicides with improved environmental fate profiles [1].

Application
Selection Property
Validation Focus
SDHI lead lipophilicity tuning
Moderate predicted lipophilicity from OCH₂CF₃
Validate logD and bioaccumulation improvement
GLP toxicology batch synthesis
Minimized 5-isomer content via regioselective synthesis
Confirm 5-isomer level below regulatory impurity threshold
Amide library under basic conditions
Enhanced pH stability (vs. OCHF₂)
Verify reaction compatibility at pH >8
Pharmacokinetic tuning via H-bond donor removal
Only hydrogen-bond acceptor character
Assess metabolic stability and soil binding reduction
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